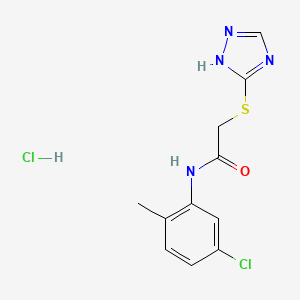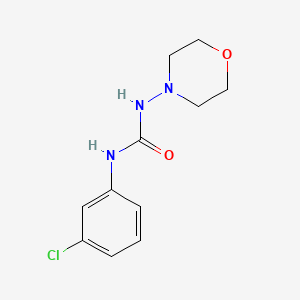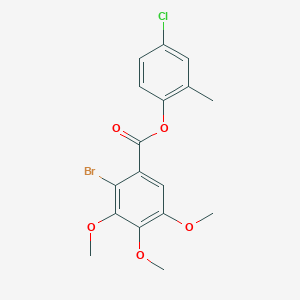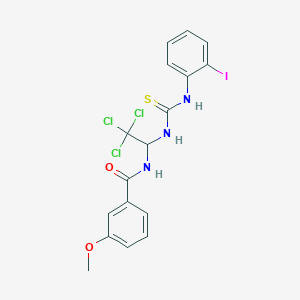![molecular formula C31H32N2O8S B12007828 Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12007828.png)
Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸アリル: は、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、アリル、ブトキシベンゾイル、エトキシ、ヒドロキシ、チアゾールなどの複数の官能基を組み合わせた独特の構造を特徴としており、化学、生物学、医学の研究者にとって興味深い対象となっています。
準備方法
合成経路と反応条件
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸アリルの合成は、通常、複数段階の有機反応を伴います。このプロセスは、4-ブトキシベンゾイルクロリドや3-エトキシ-4-ヒドロキシベンズアルデヒドなどの中間体の調製から始まる場合があります。これらの中間体は、次いで、縮合反応、環化反応、エステル化反応に付されて最終生成物を形成します。重要な反応条件には、適切な溶媒(例:ジクロロメタン、エタノール)、触媒(例:p-トルエンスルホン酸)、および高い収率と純度を確保するための温度制御の使用が含まれます。
工業生産方法
この化合物の工業生産は、おそらく、実験室の合成方法の規模拡大を伴うでしょう。これには、大規模な反応器用の反応条件の最適化、効率的な混合と熱伝達の確保、再結晶化やクロマトグラフィーなどの精製技術の実施が含まれます。安全対策と環境への配慮も、潜在的に危険な試薬や副生成物を扱う工業環境において重要です。
化学反応の分析
反応の種類
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸アリルは、以下を含む様々な化学反応を受ける可能性があります。
酸化: ヒドロキシ基は、ケトンまたはアルデヒドを形成するように酸化される可能性があります。
還元: カルボニル基は、アルコールに還元される可能性があります。
置換: アリル基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの試薬。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの試薬。
置換: 塩基の存在下でチオールやアミンなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシ基の酸化により対応するケトンが生成される可能性がある一方、カルボニル基の還元によりアルコールが生成される可能性があります。
科学研究への応用
化学
化学において、この化合物は、より複雑な分子を合成するための構成要素として使用できます。その多様な官能基により、様々な化学修飾が可能になり、有機合成や材料科学において価値のあるものになります。
生物学
生物学的研究では、この化合物は、潜在的な生物活性について研究されています。ヒドロキシ基とチアゾール基の存在は、生体高分子と相互作用し、抗菌性または抗炎症性を示す可能性があることを示唆しています。
医学
医学では、研究者は、この化合物の潜在的な治療効果について探求しています。そのユニークな構造は、特に特定の酵素や受容体を標的とする薬物開発の候補となりえます。
産業
産業用途では、この化合物は、その複雑な構造と機能的多様性のために、ポリマーやコーティングなどの新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound may be studied for its potential biological activities. The presence of hydroxy and thiazole groups suggests it could interact with biological macromolecules, possibly exhibiting antimicrobial or anti-inflammatory properties.
Medicine
In medicine, researchers might explore this compound for its potential therapeutic effects. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional diversity.
作用機序
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸アリルがその効果を発揮するメカニズムは、その特定の用途によって異なります。生物学的文脈では、酵素や受容体と相互作用し、それらの活性を調節する可能性があります。ヒドロキシ基とチアゾール基は、水素結合を形成したり、金属イオンと配位したりして、生化学的経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- 2-[3-(4-メトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸アリル
- 2-[3-(4-ブトキシベンゾイル)-2-(3-メトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸アリル
ユニークさ
2-[3-(4-ブトキシベンゾイル)-2-(3-エトキシ-4-ヒドロキシフェニル)-4-ヒドロキシ-5-オキソ-2,5-ジヒドロ-1H-ピロール-1-イル]-4-メチル-1,3-チアゾール-5-カルボン酸アリルのユニークさは、その特定の官能基の組み合わせにあります。これは、類似の化合物と比較して、明確な化学反応性と生物活性を付与する可能性があります。ブトキシ基とエトキシ基の両方の存在に加えて、チアゾール環は、他の類似体とは異なるものであり、ユニークな用途や効果をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- Allyl 2-[3-(4-methoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Allyl 2-[3-(4-butoxybenzoyl)-2-(3-methoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of Allyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both butoxy and ethoxy groups, along with the thiazole ring, sets it apart from other analogs, potentially leading to unique applications and effects.
特性
分子式 |
C31H32N2O8S |
|---|---|
分子量 |
592.7 g/mol |
IUPAC名 |
prop-2-enyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C31H32N2O8S/c1-5-8-16-40-21-12-9-19(10-13-21)26(35)24-25(20-11-14-22(34)23(17-20)39-7-3)33(29(37)27(24)36)31-32-18(4)28(42-31)30(38)41-15-6-2/h6,9-14,17,25,34-35H,2,5,7-8,15-16H2,1,3-4H3/b26-24- |
InChIキー |
UNBGLQAUEHDQBT-LCUIJRPUSA-N |
異性体SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)O)OCC)/O |
正規SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12007747.png)
![3-[2-(benzyloxy)phenyl]-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12007759.png)
![2H-1-Benzopyran-2-one, 7-[2-(diethylamino)ethoxy]-4-methyl-3-phenyl-](/img/structure/B12007769.png)


![(5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007776.png)

![Benzoic acid, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-](/img/structure/B12007782.png)




![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)
